Pharmacokinetic Profiling of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: A Comprehensive Technical Guide
Pharmacokinetic Profiling of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the quinoline-4-carboxylate scaffold is a privileged structure, serving as the foundation for potent antimalarials, cyclooxygenase-2 (COX-2) inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors[1][2][3]. Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate (CAS: 1624261-95-5) represents a highly versatile lead-like intermediate within this class.
From a pharmacokinetic (PK) perspective, evaluating this compound requires a nuanced understanding of its structural liabilities and assets:
-
Tautomeric Equilibrium: The 2-hydroxyquinoline core exists in equilibrium with its 2-quinolone (2-oxo-1,2-dihydroquinoline) tautomer. This impacts hydrogen bonding, aqueous solubility, and membrane permeability.
-
Ester Lability: The C4-butyl ester is highly lipophilic, driving rapid cellular penetration. However, it is highly susceptible to cleavage by ubiquitous carboxylesterases (CES) in plasma and hepatic tissues.
-
Phase II Conjugation Sites: The 2-hydroxy/2-oxo moiety provides a direct handle for UDP-glucuronosyltransferase (UGT) mediated phase II metabolism.
As an Application Scientist, I design PK profiling cascades not merely to generate data, but to establish causality. If a compound exhibits poor oral bioavailability, we must definitively prove whether the failure is due to poor absorption (efflux) or high first-pass metabolism (ester hydrolysis). The protocols detailed below are engineered as self-validating systems to answer these exact mechanistic questions.
In Vitro ADME Profiling: Methodologies & Causality
To predict the in vivo behavior of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, we must first isolate its metabolic and absorptive variables in vitro.
Hepatic Microsomal Stability & Esterase Phenotyping
Rationale: Quinoline-4-carboxamides often suffer from high hepatic microsomal intrinsic clearance ( CLint )[2]. Because our compound is an ester rather than an amide, we must differentiate between Cytochrome P450 (CYP450) oxidation of the quinoline ring and CES-mediated hydrolysis of the butyl ester.
Self-Validating Protocol:
-
Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Test Article Spiking: Add Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).
-
The Causality Controls (Critical Step):
-
Reaction A (+NADPH): Initiated with 1 mM NADPH. Captures CYP450 + CES activity.
-
Reaction B (-NADPH): Buffer added instead of NADPH. CYP450 is inactive; captures only CES-mediated ester hydrolysis.
-
-
Incubation & Quenching: Incubate at 37°C. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent ester and the formation of 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.
Caco-2 Permeability and Efflux Assessment
Rationale: The lipophilic butyl chain enhances passive transcellular diffusion, but the compound may be a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Self-Validating Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².
-
Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
-
Monolayer Integrity Validation: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp exceeds 1×10−6 cm/s, the monolayer is compromised, and the data for that well must be discarded.
-
Sampling: Take aliquots at 60 and 120 minutes. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio (ER = Papp(B→A)/Papp(A→B) ).
Mechanistic Pathways & Workflows
To visualize the biotransformation and the analytical workflow, the following diagrams map the logical progression of the compound through biological systems.
Caption: Sequential DMPK profiling workflow from in vitro screening to in vivo Non-Compartmental Analysis.
Caption: Primary metabolic biotransformation pathways for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate.
In Vivo Pharmacokinetics & Bioanalysis
Once in vitro liabilities are understood, in vivo profiling in rodent models (typically Sprague-Dawley rats or C57BL/6 mice) establishes the systemic exposure, clearance, and oral bioavailability ( F% ).
Dosing Strategy
-
Intravenous (IV) Cohort: 1-2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline. IV dosing is mandatory to calculate the absolute Volume of Distribution ( Vss ) and Systemic Clearance ( CL ).
-
Per Os (PO) Cohort: 10-30 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween 80.
Bioanalytical Considerations (LC-MS/MS)
Because the butyl ester acts as a soft spot, the bioanalytical method must be multiplexed to quantify both the parent ester and the carboxylic acid metabolite simultaneously.
-
Extraction: Protein precipitation with 3 volumes of cold acetonitrile.
-
Chromatography: A C18 column (e.g., Waters Acquity BEH C18) using a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).
-
Detection: Electrospray Ionization (ESI) in positive mode. The parent ester will show a precursor ion [M+H]+ at m/z≈248.1 , while the acid metabolite will appear at m/z≈190.0 .
Quantitative Data Interpretation
Based on the physicochemical properties of the quinoline-4-carboxylate class and historical data from related analogs (such as the precursors to DDD107498[2] and COX-2 inhibitors[3]), the following table summarizes the expected PK parameters.
Table 1: Anticipated Pharmacokinetic Parameters in Rodent Models
| Parameter | Parent Compound (Butyl Ester) | Primary Metabolite (Carboxylic Acid) | Mechanistic Rationale |
| In vitro CLint (HLM) | > 150 µL/min/mg | < 20 µL/min/mg | Esters are rapidly cleaved by hepatic CES; the resulting acid is highly stable against CYP450 oxidation. |
| Caco-2 Papp ( A→B ) | 15×10−6 cm/s | 0.5×10−6 cm/s | The lipophilic butyl chain drives excellent transcellular permeability. The acid is ionized at pH 7.4, restricting permeability. |
| In vivo Clearance ( CL ) | High (> 60 mL/min/kg) | Low (< 10 mL/min/kg) | Rapid systemic hydrolysis of the parent leads to high apparent clearance, acting essentially as a prodrug. |
| Volume of Distribution ( Vss ) | Moderate (1.5 - 3.0 L/kg) | Low (0.2 - 0.5 L/kg) | The lipophilic ester distributes into tissues; the polar acid remains restricted to the central plasma compartment. |
| Oral Bioavailability ( F% ) | < 5% (as intact ester) | > 60% (measured as acid) | Extensive first-pass metabolism in the gut wall and liver prevents the intact ester from reaching systemic circulation. |
Note: If the therapeutic target requires the intact ester, the high clearance represents a critical flaw requiring structural optimization (e.g., replacing the ester with a bioisosteric oxadiazole or an amide, as seen in the development of DDD107498).
Conclusion
Profiling Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate requires a strategy that accounts for its inherent ester instability. By utilizing self-validating in vitro assays that separate CYP450 metabolism from esterase activity, and multiplexed LC-MS/MS methods that track both the parent and the carboxylic acid metabolite, researchers can accurately map its pharmacokinetic fate. This rigorous approach ensures that subsequent lead optimization efforts—whether aiming for systemic exposure of the ester or utilizing it as a prodrug—are grounded in empirical causality.
References
-
Baragaña B, Norcross NR, Wilson C, et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. 2016;59(21):9672-9685. Available at:[Link]
-
Zarghi A, Ghodsi R, Azizi E, Daraie B, Hedayati M, Dadrass OG. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. 2009;17(14):5312-5317. Available at:[Link]
Sources
- 1. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
